[3-(Oxetan-3-yloxy)phenyl]methanamine
Overview
Description
“[3-(Oxetan-3-yloxy)phenyl]methanamine” is a chemical compound with the CAS Number: 1545505-99-4 . It has a molecular weight of 163.22 . The IUPAC name for this compound is (3-(oxetan-3-yl)phenyl)methanamine .
Molecular Structure Analysis
The InChI code for “[3-(Oxetan-3-yloxy)phenyl]methanamine” is 1S/C10H13NO/c11-5-8-2-1-3-9(4-8)10-6-12-7-10/h1-4,10H,5-7,11H2 . This indicates that the compound has a molecular structure consisting of a phenyl group attached to an oxetane ring via an ether linkage, and a methanamine group attached to the phenyl ring.Physical And Chemical Properties Analysis
“[3-(Oxetan-3-yloxy)phenyl]methanamine” is a liquid at room temperature . The compound should be stored at a temperature of 4°C .Scientific Research Applications
Catalytic Applications and Organic Synthesis
The synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, which involve derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, demonstrates the utility of such structures in catalysis. These palladacycles have shown good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives have been developed for cellular imaging and demonstrated unprecedented photocytotoxicity under red light, indicating potential applications in light-activated therapies (Basu et al., 2014).
Antimicrobial Properties
Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine have been synthesized and evaluated for their antimicrobial properties, showcasing the potential of such compounds in developing new antimicrobial agents (Visagaperumal et al., 2010).
Enhanced Cellular Uptake and Photocytotoxicity
Research on Iron(III) complexes with pyridoxal Schiff bases, including phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine, has shown enhanced cellular uptake and remarkable photocytotoxicity, presenting a new avenue for targeted cancer therapies (Basu et al., 2015).
Transfer Hydrogenation Reactions
Studies involving (4-Phenylquinazolin-2-yl)methanamine and its application in transfer hydrogenation reactions with ruthenium complexes have shown excellent conversions, highlighting its role in facilitating efficient chemical transformations (Karabuğa et al., 2015).
Schiff Base Synthesis and Anticonvulsant Activity
The synthesis of novel Schiff bases from 3-aminomethyl pyridine and their evaluation for anticonvulsant activity reveal the potential of such compounds in the development of new therapeutic agents for treating seizures (Pandey & Srivastava, 2011).
Safety And Hazards
properties
IUPAC Name |
[3-(oxetan-3-yloxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-5-8-2-1-3-9(4-8)13-10-6-12-7-10/h1-4,10H,5-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAIYTYQOIQTTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284541 | |
Record name | Benzenemethanamine, 3-(3-oxetanyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Oxetan-3-yloxy)phenyl]methanamine | |
CAS RN |
1416323-28-8 | |
Record name | Benzenemethanamine, 3-(3-oxetanyloxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416323-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 3-(3-oxetanyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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